Bicyclo[1.1.0]butane
Overview
Description
Bicyclo[1.1.0]butane is an organic compound with the formula C4H6 . It is a bicyclic molecule consisting of two cis-fused cyclopropane rings, and is a colorless and easily condensed gas . Bicyclobutane is noted for being one of the most strained compounds that is isolatable on a large scale — its strain energy is estimated at 63.9 kcal mol−1 .
Synthesis Analysis
The first reported bicyclobutane was the ethyl carboxylate derivative, C4H5CO2Et, which was prepared by dehydrohalogenation the corresponding bromo cyclobutanecarboxylate ester with sodium hydride . The parent hydrocarbon was prepared from 1-bromo-3-chlorocyclobutane by conversion of the bromocyclobutanecarboxylate ester . A synthetic approach to bicyclobutane derivatives involves ring closure of a suitably substituted 2-bromo-1-(chloromethyl)cyclopropane with magnesium in THF .
Molecular Structure Analysis
This compound is a four-membered carbocycle with a bridging C(1)-C(3) bond . It is a nonplanar molecule, with a dihedral angle between the two cyclopropane rings of 123° .
Chemical Reactions Analysis
Bicyclo[1.1.0]butanes (BCBs) are valuable substrates in the “strain release” synthesis of polysubstituted four-membered ring systems, with applications including bioconjugation agents . A photo-Hunsdiecker reaction generates iodo-bicyclo[1.1.1]pentanes under metal-free conditions at room temperature. These intermediates react with nitrogen and sulfur nucleophiles to afford substituted this compound products .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 54.09 g/mol . It is a colorless gas with a boiling point of 8.3 ± 0.2 °C .
Scientific Research Applications
Diverse Chemistry and Synthetic Applications : Bicyclo[1.1.0]butane's high strain allows for participation in strain-releasing reactions, making it a valuable precursor for the synthesis of cyclobutanes and azetidines (Fawcett, 2019).
Heterocycles Synthesis : Its unique structure, combining the features of σ and π bonds, enables mechanistically diverse pathways in the synthesis of complex scaffolds, including heterocycles like pyrrolidine and azepine (Walczak, Krainz, Wipf, 2015).
Organometallic Chemistry : this compound derivatives are increasingly used in organometallic chemistry for unique transformations and as intermediates in various reactions (Tyler, Aggarwal, 2023).
Strain Release Chemistry : It is used as an intermediate in 'strain release' chemistry for synthesizing substituted four-membered rings and bicyclo[1.1.1]pentanes, important in bioconjugation processes (McNamee et al., 2021).
Electronic and Structural Studies : Investigations into the electronic structure and molecular dynamics of this compound offer insights into its bonding characteristics and reactivity (Cox et al., 1969).
Synthesis of Polysubstituted Derivatives : Recent developments have enabled the synthesis of tri- and tetrasubstituted bicyclo[1.1.0]butanes, expanding the scope of its applications (McNamee, Thompson, Anderson, 2021).
Photochemistry and Excited States : Studies on the excited states and photochemistry of this compound provide a deeper understanding of its behavior under various conditions, relevant for chemical synthesis and materials science (Rossi, Wang, Wiberg, 2009).
Mechanism of Action
Future Directions
Bicyclo[1.1.0]butanes are becoming increasingly prominent structures in medicinal chemistry programs owing to their structural novelty and favorable electronic, steric, and conformational features . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .
properties
IUPAC Name |
bicyclo[1.1.0]butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-2-4(1)3/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLVGACQUUOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166180 | |
Record name | Bicyclo(1.1.0)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
157-33-5 | |
Record name | Bicyclo[1.1.0]butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(1.1.0)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BICYCLOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK26N2Z3VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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